molecular formula C21H22O5 B13415326 (6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-6a,9(11aH)-diol CAS No. 69393-94-8

(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-6a,9(11aH)-diol

Cat. No.: B13415326
CAS No.: 69393-94-8
M. Wt: 354.4 g/mol
InChI Key: WOKIXZBYDPTMJD-LEWJYISDSA-N
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Description

Glyceollin IV is a member of the glyceollin family, which are prenylated pterocarpans found in soybeans. These compounds are produced in response to stress, such as pathogen attack or injury, and play a crucial role in the plant’s defense mechanism. Glyceollin IV, like its counterparts, exhibits various biological activities, including anti-estrogenic, antifungal, antibacterial, and antiproliferative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyceollin IV can be synthesized through the prenylation of glycinol, a precursor derived from the phenylpropanoid pathway. The process involves the action of a prenyltransferase enzyme, which catalyzes the addition of a prenyl group to glycinol. This reaction typically occurs under specific conditions, such as the presence of silver nitrate, which has been shown to be highly effective in eliciting glycinol accumulation in soybean cotyledons .

Industrial Production Methods

Industrial production of glyceollin IV involves the extraction of glycinol from soybean cotyledons, followed by its prenylation to form glyceollin IV. The extraction process usually employs methanol, and the subsequent isolation is conducted using preparative high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Glyceollin IV undergoes various chemical reactions, including:

    Oxidation: Glyceollin IV can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in glyceollin IV, leading to the formation of different derivatives.

    Substitution: Substitution reactions can occur at various positions on the glyceollin IV molecule, resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of glyceollin IV include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of glyceollin IV depend on the type of reaction and the reagents used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can produce reduced forms of glyceollin IV .

Comparison with Similar Compounds

Similar Compounds

Glyceollin IV is part of the glyceollin family, which includes glyceollin I, glyceollin II, and glyceollin III. These compounds share similar structures and biological activities but differ in their specific functional groups and positions .

Uniqueness

Glyceollin IV is unique among the glyceollins due to its specific prenyl and methoxy substituents at positions 2 and 3, respectively.

Properties

CAS No.

69393-94-8

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

IUPAC Name

(6aS,11aS)-3-methoxy-2-(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-6a,9-diol

InChI

InChI=1S/C21H22O5/c1-12(2)4-5-13-8-15-18(10-17(13)24-3)25-11-21(23)16-7-6-14(22)9-19(16)26-20(15)21/h4,6-10,20,22-23H,5,11H2,1-3H3/t20-,21+/m0/s1

InChI Key

WOKIXZBYDPTMJD-LEWJYISDSA-N

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1OC)OC[C@@]3([C@H]2OC4=C3C=CC(=C4)O)O)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1OC)OCC3(C2OC4=C3C=CC(=C4)O)O)C

Origin of Product

United States

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